molecular formula C15H15N3O3 B5771065 1-(2-furoyl)-4-isonicotinoylpiperazine

1-(2-furoyl)-4-isonicotinoylpiperazine

Cat. No.: B5771065
M. Wt: 285.30 g/mol
InChI Key: QBBAZLIROKFMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-4-isonicotinoylpiperazine is a useful research compound. Its molecular formula is C15H15N3O3 and its molecular weight is 285.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.11134135 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

“1-(2-furoyl)-4-isonicotinoylpiperazine” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It may cause severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 1-(2-furoyl)-4-isonicotinoylpiperazine is the butyrylcholinesterase enzyme . This enzyme plays a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in various functions such as muscle movement, breathing, heart rate, learning, and memory.

Mode of Action

This compound interacts with its target, the butyrylcholinesterase enzyme, by inhibiting its activity . This inhibition results in an increase in the concentration of acetylcholine, thereby enhancing cholinergic transmission.

Biochemical Pathways

The biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting butyrylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to an increase in cholinergic transmission. The downstream effects of this include enhanced muscle movement, improved memory and learning, and regulated heart rate.

Result of Action

The molecular and cellular effects of this compound’s action include an increase in the concentration of acetylcholine in the synaptic cleft and enhanced cholinergic transmission . This can lead to improved muscle movement, learning, and memory, and regulated heart rate.

Properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-14(12-3-5-16-6-4-12)17-7-9-18(10-8-17)15(20)13-2-1-11-21-13/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBAZLIROKFMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.